(1Z)-N'-hydroxy-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide
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Overview
Description
N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is a chemical compound known for its unique structure and properties It features a benzimidazole ring substituted with a trifluoromethyl group, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide or a similar reagent.
Formation of the Ethanimidamide: The final step involves the reaction of the hydroxyethyl benzimidazole with an appropriate amidine reagent under basic conditions to form the ethanimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the benzimidazole core provides a stable scaffold for interaction. The hydroxy and ethanimidamide groups contribute to its reactivity and ability to form hydrogen bonds, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
- N’-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
- N’-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide
Uniqueness
N’-HYDROXY-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is unique due to the presence of the benzimidazole ring, which imparts additional stability and reactivity compared to other similar compounds. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3N4O |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(14)16-18/h1-4,18H,5H2,(H2,14,16) |
InChI Key |
IBOOUXJDZHEPAM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2C/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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